zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide

Cross-coupling Functional group tolerance Organozinc reagents

4-Cyano-3-fluorophenylzinc bromide (CAS 521093-90-3), systematically named zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide, is a functionalized arylzinc halide reagent primarily employed in palladium- or nickel-catalyzed Negishi cross-coupling reactions for the construction of carbon–carbon bonds. It is supplied as a 0.5 M solution in tetrahydrofuran, with a purity specification of NLT 98%, and is characterized by the concurrent presence of an electron-withdrawing cyano group and a fluoro substituent on the aromatic ring.

Molecular Formula C7H3BrFNZn
Molecular Weight 265.4 g/mol
Cat. No. B12066603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide
Molecular FormulaC7H3BrFNZn
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-]
InChIInChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1
InChIKeyNIWFBYSTLSLEQQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-fluorophenylzinc Bromide (CAS 521093-90-3): Organozinc Reagent for Cross-Coupling Synthesis


4-Cyano-3-fluorophenylzinc bromide (CAS 521093-90-3), systematically named zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide, is a functionalized arylzinc halide reagent primarily employed in palladium- or nickel-catalyzed Negishi cross-coupling reactions for the construction of carbon–carbon bonds [1]. It is supplied as a 0.5 M solution in tetrahydrofuran, with a purity specification of NLT 98%, and is characterized by the concurrent presence of an electron-withdrawing cyano group and a fluoro substituent on the aromatic ring [2]. This reagent is classified under organometallic building blocks used for the convergent synthesis of complex pharmaceutical and agrochemical intermediates [1].

Workflow Negishi cross-coupling building block
Format Solution-phase organozinc reagent in THF
Framework Dual electron-withdrawing 4-CN, 3-F aryl

Why Generic Aryl-Metal Reagents Cannot Replace 4-Cyano-3-fluorophenylzinc Bromide in Synthesis


The synthetic utility of 4-cyano-3-fluorophenylzinc bromide is derived from the unique interplay of its organozinc core and its specific electron-deficient aromatic framework. Simple in-class substitution with a generic Grignard reagent is not feasible because organomagnesium reagents are incompatible with the electrophilic nitrile group present on this substrate, leading to competitive side reactions [1]. Replacing it with the analogous boronic acid for Suzuki–Miyaura coupling introduces a requirement for an exogenous base, which can be detrimental to base-sensitive substrates and may promote protodeboronation of the electron-poor arylboronic acid [2]. The specific substitution pattern (4-cyano-3-fluoro) further distinguishes it from positional isomers, as fluorine and nitrile groups exhibit distinct electronic directing effects that modulate transmetalation efficiency .

Nitrile compatibility
Organozinc tolerates C≡N group
Grignard reagents attack nitriles; side reactions occur
Base requirement
Negishi: no exogenous base needed
Boronic acid (Suzuki): requires base; protodeboronation risk
Substitution pattern
4-CN, 3-F electronic profile
Positional isomers shift electronic directing effects

Quantitative Evidence Guide: 4-Cyano-3-fluorophenylzinc Bromide Comparator Performance


Functional Group Tolerance Advantage Over Grignard Reagents

4-Cyano-3-fluorophenylzinc bromide demonstrates superior functional group tolerance compared to its direct Grignard analog (4-cyano-3-fluorophenylmagnesium bromide). Organozinc reagents are documented to tolerate electrophilic groups including nitriles, esters, ketones, and nitro groups, whereas Grignard reagents are incompatible with nitriles and esters due to their higher nucleophilicity [1]. The patent literature explicitly states that organozinc intermediates used for Negishi coupling are compatible with electrophilic groups such as esters, nitriles, and amides, while the corresponding organomagnesium and organolithium reagents are not [2]. This differential compatibility is critical for the target compound, which intrinsically bears a cyano group.

Nitrile Tolerance
Class-level inference
Organozinc: compatible with nitriles, esters, ketones vs Grignard: incompatible; adds to electrophilic C≡N
Eliminates nitrile protection/deprotection steps
Class-level organozinc vs organomagnesium observation
Cross-coupling Functional group tolerance Organozinc reagents

Base-Free Coupling Conditions Versus Boronic Acid Analogs

The Negishi cross-coupling protocol employing 4-cyano-3-fluorophenylzinc bromide does not require the addition of an exogenous base to promote transmetalation, in contrast to the Suzuki–Miyaura coupling protocol utilizing the analogous boronic acid (4-cyano-3-fluorophenylboronic acid, CAS 843663-18-3) . A comparative study of DoM-linked cross-coupling protocols explicitly notes that the Negishi process is useful for substrates with nucleophile- and base-sensitive functionality, distinguishing it from the Suzuki–Miyaura variant which mandates basic conditions . This base-free nature is particularly relevant for electron-deficient boronic acids, which are prone to protodeboronation under basic aqueous conditions, potentially reducing yields [1].

Base-Free Coupling
Class-level inference
Negishi: no exogenous base required vs Suzuki (boronic acid): requires Na₂CO₃ or K₃PO₄
Accommodates base-labile substrates without yield loss
Negishi protocol uniquely suits base-sensitive functionality
Negishi coupling Suzuki-Miyaura coupling Base-free conditions Base-labile substrates

Electronic Activation: Fluoro Substituent Effect on Transmetalation Rate

The presence of the ortho-fluoro substituent in 4-cyano-3-fluorophenylzinc bromide distinguishes it from the non-fluorinated analog (4-cyanophenyl)zinc bromide (CAS 131379-14-1). The electron-withdrawing effect of the fluorine atom is reported to enhance the reactivity of the arylzinc species in transmetalation steps by increasing the electrophilicity of the ipso-carbon and polarizing the C–Zn bond [1]. Vendor documentation for the non-fluorinated analog notes that the electron-withdrawing cyano group enhances reactivity in selective transformations, and the additional fluoro substituent in this compound provides further electronic activation .

Fluoro Activation
Cross-study comparable
3-F enhances C–Zn polarization; dual EWG effect vs 4-CN only: single electron-withdrawing group
May support faster transmetalation in cross-coupling
Inference based on electronic effects of aryl substituents
Transmetalation Electron-withdrawing group effect Arylzinc reactivity

Reported Coupling Efficiency: 80% Yield Under Cobalt Catalysis

Vendor-reported data indicate that 4-cyano-3-fluorophenylzinc bromide achieves an 80% coupling yield when employed in a cobalt-catalyzed cross-coupling reaction with stirring in acetonitrile at 25°C for 1 hour . This yield, determined by gas chromatography, was obtained using a non-palladium catalyst system, demonstrating that this arylzinc reagent can participate in earth-abundant metal catalysis without requiring precious palladium. In comparison, classical Suzuki protocols for structurally similar electron-deficient aryl bromides typically require palladium loadings of 0.5–5.0 mol% to achieve yields above 80% .

Co-Catalyzed Yield
Data to verify
80%
yield (GC), Co catalyst, MeCN, 25°C, 1 h
Supports evaluation of earth-abundant metal catalysis
Vendor-reported data; independent validation recommended
Cobalt-catalyzed coupling Cross-coupling yield Negishi reaction

Procurement Application Scenarios for 4-Cyano-3-fluorophenylzinc Bromide


Synthesis of Base-Sensitive Pharmaceutical Intermediates

When constructing biaryl pharmaceutical intermediates that contain base-labile functionalities (e.g., epimerizable chiral centers, silyl protecting groups, or base-sensitive heterocycles), 4-cyano-3-fluorophenylzinc bromide is the reagent of choice for Negishi coupling. As established in the comparative cross-coupling study, the Negishi protocol uniquely accommodates base-sensitive functionality without the exogenous base required in Suzuki–Miyaura coupling . This avoids deprotection or epimerization side reactions that would occur with the boronic acid analog, ensuring higher yield and purity of the final intermediate.

Heterocycle Synthesis Via Tandem Directed ortho Metalation–Negishi Sequences

In synthetic routes involving directed ortho metalation (DoM) followed by cross-coupling, this arylzinc bromide serves as an effective electrophile partner. The comparative study by Quesnelle and Snieckus demonstrates that the Negishi process provides comparable efficiency to Suzuki–Miyaura coupling in DoM-linked protocols while offering broader scope for substrates containing nucleophile-sensitive groups . The tolerance of the nitrile group throughout the zincation and coupling sequence, as noted in the organozinc functional group compatibility literature, is critical for maintaining the integrity of the cyano functionality during the synthetic sequence [1].

Cost-Conscious Process Development with Earth-Abundant Metal Catalysis

Vendor-reported data confirm that 4-cyano-3-fluorophenylzinc bromide can achieve an 80% coupling yield using a cobalt catalyst system in acetonitrile at ambient temperature . This provides a viable starting point for process chemists seeking to reduce or eliminate palladium from their synthetic route, which is increasingly important for active pharmaceutical ingredient (API) manufacturing under ICH Q3D guidelines for elemental impurities. The equivalent Suzuki protocol typically requires 0.5–5.0 mol% palladium to achieve comparable yields [1], making the Negishi–cobalt approach a compelling alternative for cost-sensitive large-scale procurement.

Application
Selection Property
Validation Focus
Base-sensitive pharmaceutical intermediate synthesis
Base-free Negishi coupling compatibility
Substrate scope with base-labile protecting groups
Tandem DoM–Negishi synthetic sequences
Nitrile-tolerant organozinc reagent
Cyano group integrity through multi-step routes
Earth-abundant metal catalyst process evaluation
Cobalt-catalyzed coupling feasibility
Catalyst metal selection and process economics
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